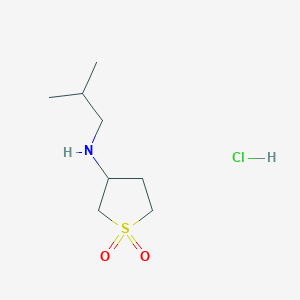

3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide hydrochloride” is a chemical compound with the molecular formula C8H18ClNO2S . It’s a product offered by several chemical suppliers for research purposes .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 227.76 g/mol . Its boiling point is 373.4°C at 760 mmHg . For more detailed physical and chemical properties, you may need to refer to its Material Safety Data Sheet (MSDS) or contact the supplier.科学的研究の応用

Pharmacological Research Tools

The compound has been identified as a nonpeptidic agonist of the urotensin-II receptor, indicating its potential as a pharmacological research tool and a possible drug lead. This discovery was made through a functional cell-based screen and is significant for its selectivity and drug-like properties (Croston et al., 2002).

Preparation in Chemical Synthesis

Optimal conditions for preparing highly reactive derivatives of 3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide have been established, with applications in [4+2] cycloaddition reactions. This includes interactions with dienophiles like DMAD and C60, leading to efficient formation of cycloadducts (Markoulides et al., 2012).

Catalytic Applications

Research indicates that chromium complexes can catalyze the formation of cyclic carbonates from epoxides and carbon dioxide, involving 3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide derivatives. This process occurs at ambient temperature and pressure, highlighting its utility in green chemistry applications (Castro‐Osma et al., 2016).

Molecular Switch Development

A system involving 3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide has been developed to create a switchable organic system. This system can be manipulated using both pH and redox chemistry, offering a new avenue for developing sophisticated molecular switches (Richmond et al., 2008).

Organic Synthesis and Biological Activity

Tetrahydrothiophene-based compounds, including those involving 3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide, are significant due to their presence in natural and non-natural products with a variety of biological activities. They have been employed in various chemical transformations and as templates in asymmetric syntheses (Benetti et al., 2012).

作用機序

特性

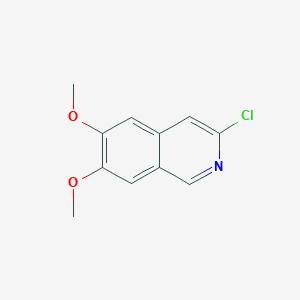

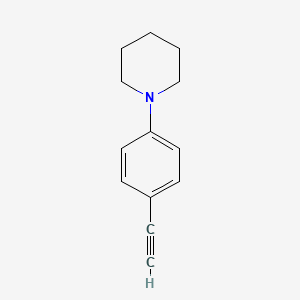

IUPAC Name |

N-(2-methylpropyl)-1,1-dioxothiolan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S.ClH/c1-7(2)5-9-8-3-4-12(10,11)6-8;/h7-9H,3-6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLVGFBKARGQEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1CCS(=O)(=O)C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583259 |

Source

|

| Record name | 3-[(2-Methylpropyl)amino]-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24779332 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide hydrochloride | |

CAS RN |

247109-25-7 |

Source

|

| Record name | 3-[(2-Methylpropyl)amino]-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B1357075.png)

![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1357077.png)